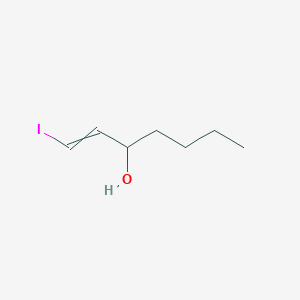
1-Iodohept-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodohept-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a double bond, and a hydroxyl group within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodohept-1-en-3-ol can be synthesized through a multi-step process starting from ethyl (Z)-β-iodoacrylate. The synthesis involves the following steps :
Preparation of Ethyl (Z)-β-iodoacrylate: This involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid, followed by purification.
Reduction and Hydrolysis: The ethyl (Z)-β-iodoacrylate is then reduced using diisobutylaluminum hydride in anhydrous dichloromethane at -78°C. The resulting product is hydrolyzed to yield (Z)-1-iodohept-1-en-3-ol.
Industrial Production Methods:
Analyse Chemischer Reaktionen
1-Iodohept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of heptanol derivatives.
Substitution: Formation of azido or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodohept-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-iodohept-1-en-3-ol exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The iodine atom and the double bond make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Iodohept-1-en-3-ol can be compared with other similar compounds such as:
1-Iodohex-1-en-3-ol: Similar structure but with a shorter carbon chain.
1-Iodohept-1-en-2-ol: Differing in the position of the hydroxyl group.
1-Bromohept-1-en-3-ol: Similar structure but with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity compared to its bromine or chlorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
Eigenschaften
CAS-Nummer |
138102-06-4 |
|---|---|
Molekularformel |
C7H13IO |
Molekulargewicht |
240.08 g/mol |
IUPAC-Name |
1-iodohept-1-en-3-ol |
InChI |
InChI=1S/C7H13IO/c1-2-3-4-7(9)5-6-8/h5-7,9H,2-4H2,1H3 |
InChI-Schlüssel |
RZZWGTYQTFSVPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)
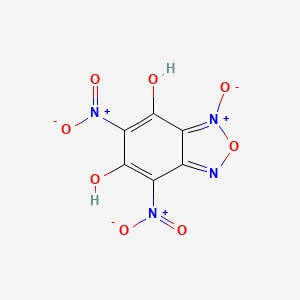

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
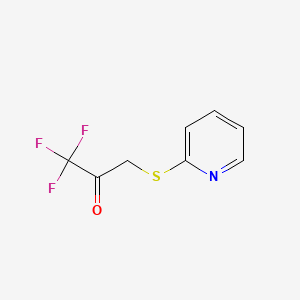
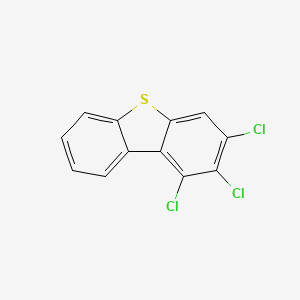

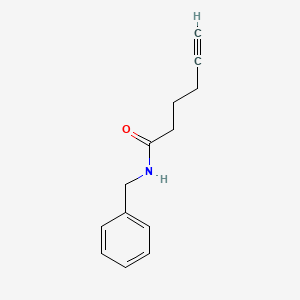
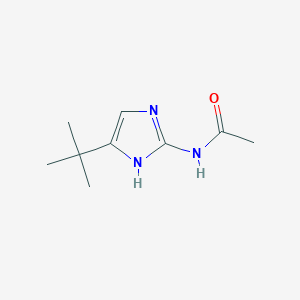
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)

